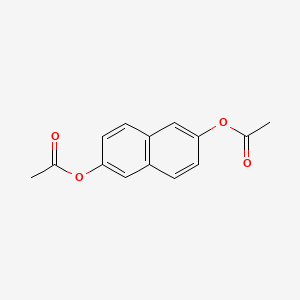

2,6-Diacetoxynaphthalene

Beschreibung

Eigenschaften

IUPAC Name |

(6-acetyloxynaphthalen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUIDPCUTRXCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344189 | |

| Record name | 2,6-Diacetoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-47-7 | |

| Record name | 2,6-Diacetoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary targets of 2,6-Diacetoxynaphthalene are the proteins hemoglobin subunit alpha and hemoglobin subunit beta. These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Mode of Action

It is known that the compound interacts with the hemoglobin subunits, potentially altering their function

Biochemical Pathways

The compound’s interaction with hemoglobin suggests it may influence oxygen transport and carbon dioxide removal, but the specific pathways and downstream effects remain to be determined.

Pharmacokinetics

Information on the compound’s bioavailability is also lacking. These factors are critical for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.

Result of Action

Given its interaction with hemoglobin subunits, it may influence oxygen transport and carbon dioxide removal at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall effectiveness. Specific information on how environmental factors influence this compound is currently lacking.

Biologische Aktivität

2,6-Diacetoxynaphthalene (C14H12O4) is an organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This compound is notable for its potential biological activities, particularly its interactions with biological systems and its applications in synthetic organic chemistry. Understanding the biological activity of this compound is essential for its application in research and industry.

- Molecular Formula : C14H12O4

- Molecular Weight : 244.24 g/mol

- IUPAC Name : Methyl 6-acetyloxynaphthalene-2-carboxylate

- Canonical SMILES : CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC

The biological activity of this compound is primarily attributed to its structural components, particularly the acetoxy groups which can be hydrolyzed to release acetic acid. This process may influence various biochemical pathways. The naphthoic acid moiety can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects such as anti-inflammatory or cytotoxic activities.

Antimicrobial Activity

Research indicates that derivatives of naphthalene, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for further investigation as antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This property positions it as a potential lead compound in cancer therapy.

Case Study: Antimicrobial Properties

A study conducted by researchers at a prominent university explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a natural preservative in food systems.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Research Findings on Cytotoxicity

A recent investigation published in a peer-reviewed journal assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound.

| Concentration (μM) | % Cell Viability | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 85 | Low |

| 50 | 55 | Moderate |

| 100 | 30 | High |

Applications in Medicine and Industry

The unique properties of this compound make it valuable not only in medicinal chemistry but also in the synthesis of specialty chemicals. Its ability to serve as an intermediate in organic synthesis allows for the development of more complex molecules with potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DAN serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as hydrolysis, reduction, and substitution. For instance:

- Hydrolysis : DAN can be hydrolyzed to yield 6-acetoxy-2-naphthoic acid.

- Reduction : Using reducing agents like lithium aluminum hydride, DAN can be converted into 6-hydroxy-2-naphthoic acid methyl ester.

- Substitution Reactions : The acetoxy groups can be replaced with other functional groups, facilitating the synthesis of more complex organic molecules.

Biological Studies

Research has indicated potential biological activities associated with DAN. Studies have investigated its interactions with various biomolecules, suggesting that it may exhibit antimicrobial properties and influence enzyme activity. For example:

- Antimicrobial Activity : Preliminary studies show that DAN derivatives can inhibit the growth of certain bacteria and fungi.

- Enzyme Interaction : The compound's structure allows it to interact with enzymes involved in metabolic pathways, potentially influencing their activity .

Medicinal Chemistry

DAN is being explored for its therapeutic properties. Its derivatives are under investigation for potential use in treating neurodegenerative diseases due to their ability to bind to amyloid plaques in Alzheimer's disease:

- FDDNP Imaging : In studies involving FDDNP (a derivative of DAN), it has been shown to label amyloid plaques and neurofibrillary tangles in Alzheimer’s patients using positron emission tomography (PET), aiding in disease diagnosis .

Industrial Applications

In industry, 2,6-Diacetoxynaphthalene is utilized in the production of specialty chemicals and materials. Its derivatives are employed in:

- Polymer Production : DAN can undergo oxidative coupling polymerization to form poly(2,6-diacetoxy-1,5-naphthylene), which has applications in creating high-performance materials .

- Chemical Manufacturing : It is used as a precursor for synthesizing various dyes and pigments due to its vibrant color properties.

Case Studies

In a clinical study involving Alzheimer’s patients, FDDNP labeling using a derivative of DAN showed a high correlation with the presence of amyloid plaques in brain tissues. This imaging technique enhances diagnostic accuracy for neurodegenerative diseases and provides insights into disease progression .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties

Key Observations :

- Polarity : this compound and its dicarboxylate ester (C₁₄H₁₂O₄) share identical molecular weights but differ in polarity due to ester vs. acetyloxy groups. This impacts solubility; the acetoxy derivative is more lipophilic than the dicarboxylate .

- Thermal Stability : this compound’s higher boiling point (386.5°C ) vs. 2,6-dimethylnaphthalene (262°C ) reflects stronger intermolecular forces from polar acetyloxy groups .

Positional Isomerism

Table 2: 2,6- vs. 2,7-Substituted Derivatives

Key Observations :

- Symmetry : 2,6-substituted naphthalenes exhibit higher symmetry, favoring applications in ordered systems like LCPs. In contrast, 2,7-isomers are asymmetric, limiting their use in structured materials .

Reactivity and Functionalization

- Hydrolysis : this compound can be hydrolyzed to 2,6-naphthalenediol under acidic or basic conditions, a precursor for further derivatization .

- Electrophilic Substitution : Methyl and isopropyl derivatives (e.g., 2,6-dimethylnaphthalene) undergo electrophilic substitution more readily than acetoxy/methoxy derivatives due to decreased deactivation of the aromatic ring .

Research Findings and Industrial Relevance

- LCP Synthesis : The high purity (>99%) of this compound achieved via the patented acetonitrile/dioxane oxidation method ensures optimal performance in LCPs for electronics and high-temperature applications .

- Environmental Impact : 2,6-Diisopropylnaphthalene’s use in pesticides (EPA Code 055803) raises concerns about bioaccumulation, whereas this compound’s pharmaceutical applications require stringent purity controls .

Vorbereitungsmethoden

Formation of 6-Hydroxy-2-acetonaphthone (HAN)

- Method : HAN is prepared by either Fries rearrangement of 2-naphthyl acetate or Friedel-Crafts acetylation of 2-naphthol.

- Catalysts : Hydrogen fluoride (HF) is commonly used, either in liquid or gas form. Alternatives include aluminum chloride, zinc chloride, or boron trifluoride.

- Reaction Conditions :

- Temperature range: 0 to 100 °C, preferably 50 to 80 °C.

- Pressure: 2.5 to 500 psig.

- Reaction time: 0.5 to 8 hours.

- Additives : Acetic anhydride or acetic acid can be added (0.1 to 2.0 moles per mole of 2-naphthyl acetate) to improve selectivity towards HAN.

- Mechanistic Insight : The Fries rearrangement involves the migration of the acetyl group from the ester to the aromatic ring, catalyzed by HF or Lewis acids, producing HAN and some co-product AAN.

Acetylation of HAN to 6-Acetoxy-2-acetonaphthone (AAN)

- Reagents : Acetylating agents such as acetic anhydride, acetic acid, acetyl fluoride, acetyl chloride, or acetyl bromide.

- Reaction Conditions :

- Temperature: 120 to 140 °C.

- Time: 1 to 4 hours.

- Molar ratio: 1 to 5 moles of acetylating agent per mole of HAN.

- Process : HAN’s hydroxyl group is esterified by the acetylating agent to form AAN.

- Note : AAN can also be obtained as a co-product during the Fries rearrangement when acetic anhydride and HF are present.

Summary Table of Preparation Parameters

| Step | Reagents/Catalysts | Conditions (Temp, Time, Pressure) | Notes/Remarks |

|---|---|---|---|

| 1. Fries Rearrangement/Friedel-Crafts | 2-Naphthyl acetate or 2-naphthol; HF, AlCl3, ZnCl2, BF3 | 0–100 °C (preferably 50–80 °C), 0.5–8 h, 2.5–500 psig | Additives: Acetic anhydride/acetic acid improve selectivity. Excess HF (7–75 moles per mole substrate) used. |

| 2. Acetylation of HAN | Acetic anhydride, acetyl chloride, etc. | 120–140 °C, 1–4 h | Molar ratio 1–5 moles acetylating agent per mole HAN. |

| 3. Baeyer-Villiger Oxidation | Peracetic acid (purified), other peroxy compounds | 20–140 °C, 0.5–3 h, 25 mmHg–2 atm | Mineral acid ≤0.1 wt.% critical. Solvent: glacial acetic acid/formic acid. |

Q & A

Q. What are the established laboratory synthesis methods for 2,6-Diacetoxynaphthalene?

this compound is synthesized via acetylation of 2,6-naphthalenediol. A validated method involves oxidizing 2,6-di(2-hydroxy-2-propyl)naphthalene in acetonitrile or 1,4-dioxane with 2–10 mol H₂O₂ under acidic conditions (e.g., sulfuric acid or sulfonic acid ion-exchange resins). The resulting 2,6-naphthalenediol is then acetylated using acetic anhydride at 100–140°C for 30–120 minutes. Reaction progress is monitored via TLC with n-hexane:ethyl acetate (9:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- TLC : For real-time monitoring of reaction progress using n-hexane:ethyl acetate (9:1) .

- Spectroscopy : UV/Visible spectra (e.g., Beckman spectrophotometer) for identifying aromatic systems .

- Physical Properties : Density (1.228 g/cm³), boiling point (386.5°C), and vapor pressure (3.54E-06 mmHg at 25°C) .

- Chromatography : LC-MS/MS for detecting byproducts and validating purity .

Q. What are the critical handling and storage protocols for this compound?

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing high-carbon materials, sulfonic acids, and divinylnaphthalene derivatives. Its acetylated structure enables controlled reactivity in polymer and drug synthesis .

Advanced Research Questions

Q. How do reaction parameters influence the yield of this compound during acetylation?

Optimization strategies include:

- Solvent Selection : Acetonitrile or 1,4-dioxane (3–30 mL/g substrate) minimizes side reactions.

- Catalyst Choice : Sulfuric acid (0.1–4× substrate weight) or sulfonic acid ion-exchange resins (0.1–5× substrate weight) enhance reaction efficiency.

- Temperature : Maintaining 100–140°C during acetylation ensures complete conversion .

Q. What analytical techniques are recommended for detecting synthetic byproducts?

- LC-MS/MS : Identifies low-concentration byproducts (e.g., unreacted naphthalenediol) using electrospray ionization (ESI) .

- GC-MS : For volatile impurities, though limited by the compound’s high boiling point.

- TLC : Rapid screening for major contaminants .

Q. How can researchers mitigate toxicological risks in experimental workflows?

Q. What is the environmental fate of this compound, and how can its impact be assessed?

- Degradation Studies : Investigate hydrolysis, photolysis, and microbial breakdown in water/soil.

- Partitioning : Measure log Kow (octanol-water coefficient) to predict bioaccumulation.

- Biomonitoring : Track metabolites in occupational populations via LC-MS .

Q. How does catalyst type affect the acetylation mechanism?

- Inorganic Acids (H₂SO₄) : Protonate hydroxyl groups, accelerating nucleophilic acyl substitution.

- Ion-Exchange Resins : Provide heterogeneous catalysis with easier recovery and reduced corrosion. Both methods require strict temperature control to avoid side reactions .

Q. What computational tools support structural and reactivity analysis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.